molecular formula C8H18N2O2S B1612618 1-(Butylsulfonyl)piperazine CAS No. 926206-14-6

1-(Butylsulfonyl)piperazine

Cat. No.: B1612618
CAS No.: 926206-14-6
M. Wt: 206.31 g/mol
InChI Key: GHWABFFIFVLMOJ-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)piperazine is an organic compound with the molecular formula C₈H₁₈N₂O₂S. It features a piperazine ring substituted with a butylsulfonyl group. This compound is part of the broader class of piperazine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

1-(Butylsulfonyl)piperazine is a derivative of piperazine, which is known to have a broad range of pharmacological properties . The primary target of piperazine derivatives is the GABA receptor, where they act as agonists . In the case of this compound, it has been found to inhibit the essential flavoenzyme DprE1 in Mycobacterium tuberculosis . DprE1 is involved in the synthesis of the cell wall precursor decaprenyl phosphoarabinose (DPA), which is crucial for the survival of the bacteria .

Mode of Action

This compound interacts with its target DprE1 by forming a covalent adduct with the active-site cysteine residue (C387) of DprE1 . This interaction inhibits the function of DprE1, thereby blocking the synthesis of DPA and leading to the lysis of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of DprE1 disrupts the biochemical pathway involved in the synthesis of the mycobacterial cell wall. DprE1, along with its counterpart DprE2, catalyzes the epimerization of decaprenyl phosphoryl-β-d-ribose (DPR) to DPA . By inhibiting DprE1, this compound prevents the formation of DPA, thereby disrupting the integrity of the bacterial cell wall .

Pharmacokinetics

Piperazine has a volume of distribution of 5.3 L/kg, a systemic clearance of about 1.7 L/h/kg, and an elimination half-life of about 2.5 hours .

Result of Action

The result of the action of this compound is the lysis of Mycobacterium tuberculosis due to the disruption of the cell wall synthesis . This leads to the death of the bacteria, thereby exerting its antibacterial effect.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and efficacy . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butylsulfonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions: 1-(Butylsulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Butylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1-(Butylsulfonyl)piperazine is unique due to its sulfonyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where enhanced binding affinity and specificity are required .

Properties

IUPAC Name

1-butylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-2-3-8-13(11,12)10-6-4-9-5-7-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWABFFIFVLMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588107
Record name 1-(Butane-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926206-14-6
Record name 1-(Butane-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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